Triethylphenylammonium iodide
Overview
Description
Triethylphenylammonium iodide is a quaternary ammonium compound that is not directly discussed in the provided papers. However, related compounds such as trimethylphenylammonium tribromide and triethylammonium salts are mentioned, which can provide insights into the behavior and characteristics of triethylphenylammonium iodide due to structural similarities .
Synthesis Analysis
The synthesis of related quaternary ammonium compounds involves various routes, including the reaction of amines with other organic or inorganic agents. For instance, (polyfluoro-1-propenyl)trimethylammonium iodides undergo demethylation-allylic substitution followed by N-N exchange reactions with amines to yield β-fluorinated vinamidinium salts . Similarly, triethylammonium salts can be synthesized from organic precursors in a two-step one-pot sequence, as seen in the synthesis of triethylammonium 2,4,14,16-tetrachlorodibenzo[g,j][1,3,6,12]tetraoxacyclotetradecane-2-phosphorodithioate .
Molecular Structure Analysis
The molecular structure of quaternary ammonium compounds is often elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the structure of triethylammonium 2,5-thiophenedicarboxylatotriorganostannates was determined to be polymeric with trigonal bipyramidal geometries around the tin atoms . Similarly, the structure of tetraethylammonium heptaiodide, a compound with a similar cation to triethylphenylammonium iodide, consists of linear triiodide units and iodine molecules forming a network .
Chemical Reactions Analysis
Quaternary ammonium compounds participate in various chemical reactions. Trimethylphenylammonium tribromide, for example, acts as an oxidizing agent for the oxidative coupling of thiols into disulfides and the chemoselective oxidation of sulfides into sulfoxides . The hydrolysis of (ferrocenylmethyl)trimethylammonium iodide leads to the formation of hydroxymethylferrocene and bis(ferrocenylmethyl) ether, demonstrating the reactivity of such compounds in aqueous environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of quaternary ammonium compounds are influenced by their molecular structure. For instance, the presence of hydrogen bonding in hydroxymethylferrocene indicates the potential for similar interactions in triethylphenylammonium iodide . The polymeric nature and coordination geometry of triethylammonium 2,5-thiophenedicarboxylatotriorganostannates suggest that triethylphenylammonium iodide may also exhibit complex structural characteristics affecting its physical properties . The iodide ion in such compounds typically contributes to their high solubility in polar solvents and potential for ionic interactions.
Scientific Research Applications
Iodine Clocks in Materials Science
- Summary of the Application: Iodine clocks are chemical systems in which iodine is a reaction product that becomes measurable after a certain time lag. The changes in iodine concentration can be associated with changes in pH and redox potential. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
- Methods of Application or Experimental Procedures: The iodine clock reaction involves the reaction of iodine (I2) with iodide ions (I-) to form the triiodide ion (I3-), a relatively hydrophobic charge–transfer complex, according to the equilibrium: . The addition of I3- -complexing agents to a mixture of iodine and iodide can increase the formation of triiodide by disrupting this equilibrium .
- Results or Outcomes: The relevance of iodine sequestration for iodine clocks can lead to great opportunities for materials-oriented applications . These include the time-programming of supramolecular assembly and sol–gel transition .
Materials Science
Triethylphenylammonium iodide, like other quaternary ammonium salts, can be used in the field of materials science. For example, it can be used in the preparation of certain types of polymers or in the synthesis of other complex materials .
Chemistry
In the field of chemistry, Triethylphenylammonium iodide can be used as a phase transfer catalyst. Phase transfer catalysts are used to facilitate the migration of a reactant from one phase into another phase where reaction can take place .
Safety And Hazards
Triethylphenylammonium iodide is classified as having acute toxicity, both orally (Category 4, H302) and through inhalation (Category 3, H331). It can cause skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319). It may also cause respiratory irritation (Category 3, H335). It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
triethyl(phenyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSWXWGJYOIACA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=CC=C1.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
310-24-7 (Parent) | |
Record name | Triethylphenylammonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883639 | |
Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylphenylammonium iodide | |
CAS RN |
1010-19-1 | |
Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylphenylammonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethylphenylammonium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N-triethylanilinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Triethylphenylammonium iodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4F2JME3JH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.